molecular formula C8H7NO B1318791 3-Hydroxy-4-methylbenzonitrile CAS No. 3816-66-8

3-Hydroxy-4-methylbenzonitrile

Cat. No. B1318791
Key on ui cas rn: 3816-66-8
M. Wt: 133.15 g/mol
InChI Key: UXNPMDKLHYMKBZ-UHFFFAOYSA-N
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Patent
US05932567

Procedure details

A solution of 49.2 g (0.72 mol) of NaNO2 in 217 ml of water was added dropwise to 85 g (0.72 mol) of 3-amino-4-methylbenzonitrile in 1.8 l of 6N HCl at 0-5° C. over the course of 0.5 h. The mixture was then stirred at 0-5° C. for a further 30 min and subsequently at the boiling point for 1 h. After the solution had cooled, the product was extracted with ethyl acetate and, from this, in the form of the phenolate with ice-cooled 5 N NaOH. The aqueous phase was then acidified to pH 3 with 6N HCl, and the product was extracted with ethyl acetate. 41 g (43%) were obtained. 1H-NMR (DMSO-d6 ; δ in ppm): 10.3 (s, OH); 7.25 (dd, 1H); 7.15 (d, 1H); 7.1 (dd, 1H); 2.20 (s, 3H)
Name
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
217 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].N[C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:9]#[N:10]>O.Cl>[OH:2][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:9]#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
49.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
85 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1C
Name
Quantity
217 mL
Type
solvent
Smiles
O
Name
Quantity
1.8 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0-5° C. for a further 30 min and subsequently at the boiling point for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution had cooled
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
from this, in the form of the phenolate with ice-cooled 5 N NaOH
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
41 g (43%) were obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC=1C=C(C#N)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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